molecular formula C14H17FO2 B7795746 3-Fluoro-4-methoxyphenyl cyclohexyl ketone

3-Fluoro-4-methoxyphenyl cyclohexyl ketone

Cat. No.: B7795746
M. Wt: 236.28 g/mol
InChI Key: OYZNNCWZPLQCFV-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenyl cyclohexyl ketone: is an organic compound with the molecular formula C14H17FO2 and a molecular weight of 236.28 g/mol . It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclohexyl ketone moiety. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenyl cyclohexyl ketone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde and cyclohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ketone.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve high efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxyphenyl cyclohexyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-4-methoxyphenyl cyclohexyl ketone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorine and methoxy substituents on biological activity. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of anti-inflammatory or analgesic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl cyclohexyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexyl ketone moiety may also play a role in modulating the compound’s overall biological activity by affecting its hydrophobicity and steric interactions.

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzaldehyde: Shares the fluorine and methoxy substituents but lacks the cyclohexyl ketone moiety.

    4-Fluoro-3-methoxyphenyl cyclohexyl ketone: Similar structure but with different positions of the fluorine and methoxy groups.

    3-Fluoro-4-methoxyphenyl acetone: Contains a similar phenyl ring with fluorine and methoxy groups but has an acetone moiety instead of a cyclohexyl ketone.

Uniqueness: 3-Fluoro-4-methoxyphenyl cyclohexyl ketone is unique due to the combination of its fluorine and methoxy substituents on the phenyl ring and the presence of a cyclohexyl ketone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

cyclohexyl-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZNNCWZPLQCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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